molecular formula C30H50O2 B1230773 beta-Onocerin CAS No. 6049-24-7

beta-Onocerin

Cat. No. B1230773
CAS RN: 6049-24-7
M. Wt: 442.7 g/mol
InChI Key: CNHOGQMRRDHYGI-NJCGARBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-onocerin is a triterpenoid that is ethane in which each carbon has been substituted by a (4aS,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl group. It has a role as a plant metabolite. It is a triterpenoid, a secondary alcohol, an olefinic compound and a diol.

Scientific Research Applications

Phytochemical Analysis and Quality Control

Beta-Onocerin, specifically alpha-onocerin, has been extensively studied for its phytochemical properties. A comprehensive spectroscopic investigation using NMR and MS analysis was conducted on alpha-onocerin, derived from Ononis spinosa roots. This research provided crucial phytochemical references for the structure identification and quality control of this compound. Alpha-onocerin's unique triterpenoid structure, including its stereochemistry, was elucidated, aiding in the understanding and quality control of this compound in phytochemical research (Pauli, 2000).

Biosynthesis Pathways

Another significant area of research on beta-Onocerin involves its biosynthesis. A study identified two highly dedicated triterpene cyclases in the fern Lycopodium clavatum, essential for onocerin biosynthesis. The genes LCC and LCD were found to be crucial in producing alpha-onocerin, highlighting the complex and unusual cyclization process in its biosynthesis. This research provides insight into the unique enzyme catalysis and substrate specificities involved in onocerin formation (Araki et al., 2016).

properties

CAS RN

6049-24-7

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(2S,4aS,8aR)-5-[2-[(4aR,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-ol

InChI

InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h23-26,31-32H,9-18H2,1-8H3/t23-,24-,25-,26-,29+,30+/m0/s1

InChI Key

CNHOGQMRRDHYGI-NJCGARBWSA-N

Isomeric SMILES

CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O)C)CCC3=C(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

SMILES

CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C

Canonical SMILES

CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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